
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid is a chemical compound that belongs to the class of tetrazoles Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid typically involves the formation of the tetrazole ring followed by the attachment of the octanoic acid chain. One common method includes the cycloaddition reaction between a nitrile and an azide to form the tetrazole ring. The reaction conditions often require the use of a catalyst such as zinc chloride (ZnCl2) and can be carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the tetrazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The hydrogen atoms on the tetrazole ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used to introduce halogen atoms into the tetrazole ring.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other nitrogen-containing derivatives.
Substitution: Halogenated tetrazole derivatives.
Scientific Research Applications
8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a bioisostere for carboxylic acids in pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid involves its interaction with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxylic acid-containing compounds. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The sulfur atom in the tetrazole ring can also participate in redox reactions, further contributing to its biological activity .
Comparison with Similar Compounds
5-(1H-Tetrazol-5-yl)isophthalic acid: Known for its use in the synthesis of metal-organic frameworks with unique properties.
Thiophene-2-carbaldehyde oxime: Investigated for its antibacterial activity.
Uniqueness: 8-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)octanoic acid stands out due to the presence of both the tetrazole ring and the octanoic acid chain, which confer unique chemical and biological properties
Properties
CAS No. |
61606-37-9 |
|---|---|
Molecular Formula |
C9H16N4O2S |
Molecular Weight |
244.32 g/mol |
IUPAC Name |
8-(5-sulfanylidene-2H-tetrazol-1-yl)octanoic acid |
InChI |
InChI=1S/C9H16N4O2S/c14-8(15)6-4-2-1-3-5-7-13-9(16)10-11-12-13/h1-7H2,(H,14,15)(H,10,12,16) |
InChI Key |
RUXSMGTUQWCKQS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCN1C(=S)N=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}oxophosphanium](/img/structure/B14586250.png)
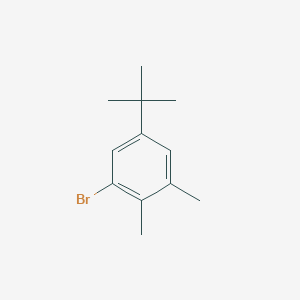
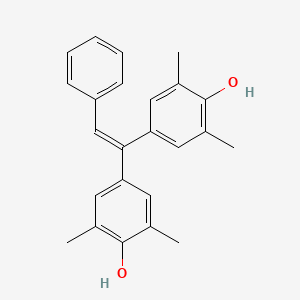



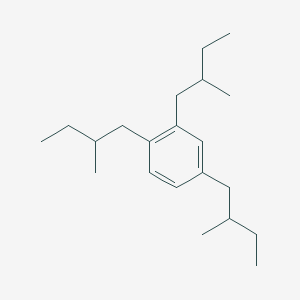
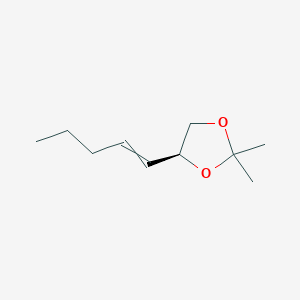
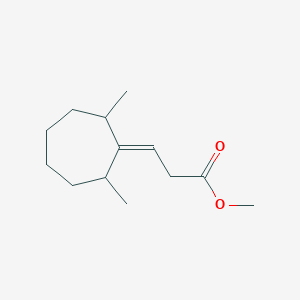
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
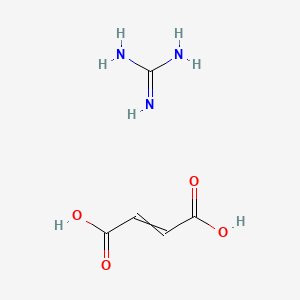
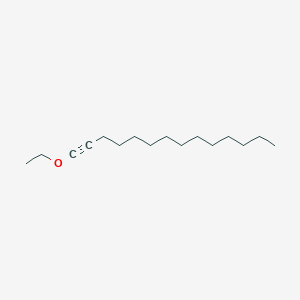
![4-[3-([1,1'-Biphenyl]-4-yl)but-2-en-1-yl]morpholine](/img/structure/B14586330.png)

